molecular formula C19H20N2O4 B2942182 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 898462-19-6

4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2942182
CAS No.: 898462-19-6
M. Wt: 340.379
InChI Key: MBCAIYQPFWHVMG-UHFFFAOYSA-N
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Description

4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound with the molecular formula C18H18N2O4. This compound is characterized by the presence of a methoxy group attached to both the benzamide and pyrrolidinyl moieties. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-8-6-13(7-9-16)19(23)20-14-10-18(22)21(12-14)15-4-3-5-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCAIYQPFWHVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and pyrrolidinone groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound that has garnered attention in biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxy group and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, which may include:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Controlled Conditions : Reactions are often conducted under specific temperatures and solvents such as dichloromethane or ethanol.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antiviral Effects : Some derivatives have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV. For instance, studies have highlighted the role of N-phenylbenzamide derivatives in increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Anticancer Properties : The compound may also exhibit anticancer activity by inhibiting tubulin polymerization, a mechanism similar to that of known anticancer agents like combretastatin A-4 .
  • Enzyme Inhibition : The compound is studied for its inhibitory effects on enzymes such as carbonic anhydrases, which are crucial in various physiological processes.

The biological activity of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be attributed to several mechanisms:

  • Inhibition of Viral Replication :
    • Increased levels of A3G lead to the inhibition of HBV replication through both deaminase-dependent and independent pathways .
    • The compound's ability to directly interact with viral proteins enhances its antiviral efficacy.
  • Anticancer Mechanism :
    • The compound's structural features allow it to mimic natural substrates involved in tubulin dynamics, leading to effective inhibition of cancer cell proliferation .
  • Enzyme Interaction :
    • Binding studies have shown that the compound interacts with specific amino acids in target enzymes, altering their activity and providing therapeutic benefits .

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
IMB-0523Anti-HBVIC50 values indicated potent activity against both wild-type and drug-resistant HBV strains.
Various N-phenyl derivativesAnticancerDemonstrated strong inhibitory effects on tubulin polymerization and cell proliferation in cancer models.
UreidobenzenesulfonatesEnzyme InhibitionShowed significant inhibition of carbonic anhydrases, with implications for treating conditions like glaucoma.

Q & A

Q. How can the structural confirmation of 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide be achieved experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the 3D crystal structure using programs like SHELXL for refinement. Acceptable R-factors (e.g., ≤0.05 for high-resolution data) validate structural accuracy .
  • Spectroscopic methods:
    • IR spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
    • ¹H/¹³C NMR to confirm methoxy groups (~3.8 ppm for OCH₃) and pyrrolidinone ring protons.
    • ESI-MS for molecular weight verification .

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer: Common routes involve amide coupling or multi-step synthesis :

  • Step 1: Synthesize the pyrrolidin-3-amine core via cyclization of substituted β-keto esters under acidic conditions.
  • Step 2: Couple with 4-methoxybenzoyl chloride using a base (e.g., Et₃N) in anhydrous dichloromethane.
  • Optimization: Monitor reaction progress via TLC and purify via column chromatography (hexane/EtOAc gradient) .

Q. How can researchers ensure safe handling during synthesis?

Methodological Answer:

  • Hazard analysis: Conduct a pre-reaction risk assessment for reagents (e.g., oxalyl chloride, DMF) using SDS databases.
  • Mitigation: Use fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (PPE).
  • Waste disposal: Neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent variation: Synthesize analogs with modified methoxy positions (e.g., 4-methoxy vs. 3-methoxy) to assess electronic effects on bioactivity.
  • Biochemical assays: Test inhibition of bacterial acps-pptase enzymes (IC₅₀ values) to correlate substituents with potency.
  • Computational docking: Use programs like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with Ser/Thr residues) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization: Control variables like bacterial strain (e.g., E. coli vs. S. aureus), pH, and incubation time.
  • Orthogonal validation: Confirm enzyme inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Statistical analysis: Apply ANOVA to compare replicates and identify outliers .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysis: Employ coupling agents (e.g., HATU) to accelerate amide bond formation.
  • Temperature control: Maintain reactions at 0–5°C during exothermic steps (e.g., acid chloride formation) .

Q. How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • Software tools: Use SwissADME to predict Phase I/II metabolism (e.g., demethylation of methoxy groups).
  • Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Twinning analysis: Use SHELXD to deconvolute overlapping reflections in twinned crystals.
  • Density functional theory (DFT): Compare calculated (e.g., Gaussian 09 ) and experimental bond lengths/angles to validate torsional flexibility .

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